ERα Subtype Binding Selectivity: Furan Ethyl Agonist vs. Estradiol
The furan ethyl agonist achieves high subtype binding selectivity for ERα over ERβ, a property completely absent in the endogenous agonist estradiol, which binds both subtypes with comparable affinity [1]. This selectivity is a critical determinant for experiments that must attribute functional outcomes exclusively to ERα activation.
| Evidence Dimension | ERα vs. ERβ binding selectivity ratio |
|---|---|
| Target Compound Data | 50- to 70-fold selectivity for ERα over ERβ (competitive radiometric binding assay) |
| Comparator Or Baseline | 17β-Estradiol: approximately 1-fold (equipotent) binding to ERα and ERβ |
| Quantified Difference | >50-fold improvement in ERα selectivity over estradiol |
| Conditions | In vitro competitive binding assay using purified human ERα and ERβ, displacement of [³H]estradiol |
Why This Matters
Procurement of a non-selective agonist obligates the user to include additional controls (e.g., ERβ knockout models) to deconvolute subtype-specific signaling, increasing experimental cost and complexity.
- [1] Mortensen, D. S.; Rodriguez, A. L.; Sun, D.; Katzenellenbogen, B. S.; Katzenellenbogen, J. A. Synthesis and Biological Evaluation of a Novel Series of Furans: Ligands Selective for Estrogen Receptor α. J. Med. Chem. 2001, 44 (23), 3838–3848. View Source
